molecular formula C3H15N2O5P B12327237 Diazanium;1-phosphonatopropane-1,2-diol

Diazanium;1-phosphonatopropane-1,2-diol

Cat. No.: B12327237
M. Wt: 190.14 g/mol
InChI Key: UXJPBZJVPXWZSO-UHFFFAOYSA-N
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Description

Diazanium;1-phosphonatopropane-1,2-diol (CAS No. 1160525-87-0) is a diazanium salt derived from (1R,2R)-1-phosphonatopropane-1,2-diol. Its molecular formula is C₃H₉O₅P·xNH₃, indicating a propane-1,2-diol backbone with a phosphonate group (-PO₃) at the 1-position and ammonium counterions . This compound is structurally characterized by its diol and phosphonate functionalities, which confer unique solubility and chelation properties. The stereochemistry of the (1R,2R)-configuration further distinguishes it from other diastereomers, impacting its reactivity and applications in coordination chemistry or industrial processes like water treatment .

Properties

Molecular Formula

C3H15N2O5P

Molecular Weight

190.14 g/mol

IUPAC Name

diazanium;1-phosphonatopropane-1,2-diol

InChI

InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3

InChI Key

UXJPBZJVPXWZSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

Mechanism of Action

The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Diazanium;1-phosphonatopropane-1,2-diol, differing primarily in functional groups or substituents:

3-Aminopropane-1,2-diol (Compound 17)

  • Structure: Propane-1,2-diol with an amino (-NH₂) group at the 3-position.
  • Synthesis : Produced from inexpensive starting materials and used to synthesize N-Fmoc-glycinal, a peptide-building block. Oxidation with periodate yields aldehydes for further functionalization .
  • Applications : Key intermediate in peptide synthesis, contrasting with the phosphonate’s role in metal chelation.
  • Key Difference: The amino group enhances nucleophilicity, whereas the phosphonate in this compound provides anionicity and metal-binding capacity .

1,2-Dichloropropane

  • Structure : Propane-1,2-diol replaced by chlorine atoms at positions 1 and 2.
  • Properties: Non-polar, hydrophobic, and volatile compared to the hydrophilic, ionic this compound.
  • Applications: Industrial solvent (now restricted due to toxicity), unlike the phosphonate’s use in environmentally benign processes .
  • Key Difference : Halogenation vs. phosphonation drastically alters chemical reactivity and environmental impact.

Methylamino-Thiophenyl Propanol Derivatives

  • Structure: Propane-1-ol derivatives with methylamino (-NCH₃) and thiophenyl (C₄H₃S) substituents (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) .
  • Applications : Pharmacologically active intermediates (e.g., in antipsychotics), unlike the phosphonate’s industrial or analytical roles.
  • Key Difference : Aromatic and heterocyclic substituents introduce π-π interactions and bioactivity, absent in the phosphonate-diol structure.

Data Tables

Table 1. Structural and Functional Comparison

Compound Functional Groups Key Applications Reactivity Profile
This compound Phosphonate, diol, ammonium Metal chelation, detergents Anionic, pH-sensitive
3-Aminopropane-1,2-diol Amino, diol Peptide synthesis Nucleophilic, oxidizable
1,2-Dichloropropane Chlorine Historical solvent Electrophilic, toxic
Methylamino-thiophenyl propanol Methylamino, thiophenyl Pharmaceutical intermediates Bioactive, stereospecific

Table 2. Physicochemical Properties

Compound Molecular Formula Solubility (Water) Molecular Weight (g/mol)
This compound C₃H₉O₅P·xNH₃ High (ionic nature) ~184 (base) + x·17
3-Aminopropane-1,2-diol C₃H₉NO₂ Moderate 107.11
1,2-Dichloropropane C₃H₆Cl₂ Low 112.99
Methylamino-thiophenyl propanol C₈H₁₁NOS Low to moderate 169.24

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